4-(1-Butoxyvinyl)-6-methylpyran-2-one

描述

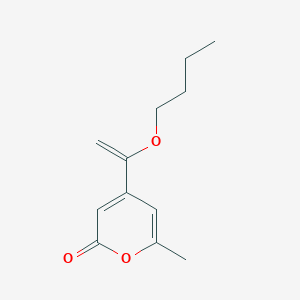

4-(1-Butoxyvinyl)-6-methylpyran-2-one is a substituted pyran-2-one derivative characterized by a butoxyvinyl group at the 4-position and a methyl group at the 6-position of the pyranone ring. Pyran-2-ones are oxygen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties.

属性

CAS 编号 |

872452-04-5 |

|---|---|

分子式 |

C12H16O3 |

分子量 |

208.25 g/mol |

IUPAC 名称 |

4-(1-butoxyethenyl)-6-methylpyran-2-one |

InChI |

InChI=1S/C12H16O3/c1-4-5-6-14-10(3)11-7-9(2)15-12(13)8-11/h7-8H,3-6H2,1-2H3 |

InChI 键 |

OHSMJJLGBRCKEI-UHFFFAOYSA-N |

SMILES |

CCCCOC(=C)C1=CC(=O)OC(=C1)C |

规范 SMILES |

CCCCOC(=C)C1=CC(=O)OC(=C1)C |

产品来源 |

United States |

相似化合物的比较

Key Observations:

Substituent Position and Type: The butoxyvinyl group at the 4-position in the target compound distinguishes it from 5-(1E-butenyl)-6-methylpyran-2-one (position 5, alkenyl group). Positional differences likely alter electronic properties and biological interactions, such as enzyme binding .

Biological Source :

- While 5-(1E-butenyl)-6-methylpyran-2-one and other analogs are derived from Verticillium fungi, the source of this compound remains unconfirmed. Its structure suggests synthetic modification or rare fungal biosynthesis.

Functional Implications :

- The butoxyvinyl group’s lipophilicity could enhance membrane permeability, making the compound more effective in hydrophobic environments (e.g., targeting lipid-rich microbial membranes).

- Simpler analogs like 2-methyl-4-pyrone exhibit weaker bioactivity due to fewer functional groups, whereas complex derivatives (e.g., nigrosporapyrone D) show broader antimicrobial profiles .

Research Findings and Implications

- Synthetic Accessibility: The butoxyvinyl group may require specialized synthetic routes, such as etherification of pre-existing pyranone precursors.

- Testing against Verticillium-related pathogens could validate this hypothesis.

- Comparative Limitations : The absence of spectral or crystallographic data for the target compound limits precise comparisons. Further studies should prioritize isolation or synthesis to confirm its properties.

准备方法

Catalytic Hydrogenation of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

A notable method for preparing related pyranone derivatives involves catalytic hydrogenation using palladium-based catalysts in butan-1-ol solvent. For instance, hydrogenation of 4-hydroxy-6-methyl-2-pyrone over 5% Pd/Nb2O5 catalyst in 1-butanol at controlled temperature and pressure yields dihydro derivatives with high selectivity (up to 92% yield reported).

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | 5% Pd/Nb2O5 | Efficient hydrogenation catalyst |

| Solvent | 1-Butanol | Highest selectivity to product |

| Temperature | ~70 °C | Controlled to minimize degradation |

| Pressure | ~5171 Torr (high H2 pressure) | Affects hydrogenation extent |

| Reaction Time | 5 hours | Optimal for partial hydrogenation |

This method highlights the importance of solvent choice and hydrogen pressure in controlling the product distribution, crucial for vinyl ether formation on the pyran ring.

Multi-Component and One-Pot Synthesis Approaches

Recent advances in pyranone chemistry include one-pot multi-component reactions involving malononitrile, aldehydes, and active methylene compounds catalyzed by organic bases such as N-methylmorpholine. Although these methods primarily target 4H-pyran derivatives, they provide a framework for synthesizing substituted pyranones with functional groups amenable to further vinyl ether formation.

Summary Table of Preparation Methods

Research Findings and Considerations

- Selectivity Control: The choice of solvent and catalyst is critical to favor partial hydrogenation and prevent over-reduction or ring degradation.

- Enzymatic vs Chemical Synthesis: While enzymatic synthesis of triacetic acid lactone is well established with high yield in microbial hosts, chemical methods remain preferred for vinyl ether derivatives due to functional group compatibility.

- Reaction Monitoring: Techniques such as TLC, NMR, and IR spectroscopy are essential to monitor reaction progress and confirm vinyl ether formation.

- Purification: Crystallization and solvent extraction are commonly employed to isolate pure this compound, as the compound often exhibits affinity for organic solvents and water.

常见问题

Q. What are the optimal synthetic routes for 4-(1-Butoxyvinyl)-6-methylpyran-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, refluxing in a mixed solvent system (e.g., n-heptane-toluene) with catalysts like ZnCl₂ may enhance cyclization efficiency, as demonstrated in analogous pyran-2-one syntheses . Purification via recrystallization or column chromatography is recommended to isolate the product. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically optimized using design-of-experiments (DoE) approaches.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the butoxyvinyl and methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%) . For structural elucidation, compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized geometries) .

Q. How does the butoxyvinyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays. The electron-donating butoxyvinyl group may enhance thermal stability compared to hydroxyl or methoxy analogs, but its hydrolytic susceptibility in acidic/basic conditions requires empirical validation via LC-MS monitoring .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility and crystallinity data for pyran-2-one derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Use powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity. For solubility, employ the shake-flask method with solvents of varying polarity (e.g., logP analysis) and validate via molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

- Methodological Answer : Compare the compound’s antimicrobial or anticancer activity with structurally related analogs (e.g., 6-methylpyran-2-ones with differing substituents). Use in vitro assays (MIC, IC₅₀) and molecular docking to correlate the butoxyvinyl group’s steric/electronic effects with target binding (e.g., enzyme active sites) .

Q. What experimental and computational approaches are recommended to study the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine proteomics (e.g., affinity chromatography or pull-down assays) with transcriptomic profiling to identify protein targets and pathways. Molecular dynamics simulations can model ligand-receptor interactions, while QSAR models predict toxicity or bioavailability .

Q. How can researchers address conflicting data on the compound’s reactivity in organic synthesis?

- Methodological Answer : Contradictions in reactivity (e.g., regioselectivity in cross-coupling reactions) may arise from solvent effects or catalyst choice. Systematic kinetic studies under inert atmospheres (e.g., argon) and in situ FTIR monitoring can clarify reaction pathways. Compare results with computational mechanistic studies (e.g., transition-state modeling) .

Q. What role does stereochemistry play in the biological efficacy of this compound, and how can enantiomers be resolved?

- Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate enantiomers. Test each enantiomer in bioassays to determine stereospecific activity. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .

Methodological Notes

- Data Validation : Cross-reference experimental results with databases like PubChem or NIST to ensure consistency in physicochemical properties .

- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., ICH guidelines for stability testing) and report detailed experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。